methyl (1R,2R)-2-methylcyclopropane-1-carboxylate
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Overview
Description
Methyl (1R,2R)-2-methylcyclopropane-1-carboxylate is an organic compound with a unique cyclopropane ring structure This compound is characterized by its stereochemistry, where the methyl and carboxylate groups are positioned in a specific spatial arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R)-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of diazo compounds with alkenes in the presence of a catalyst, such as rhodium or copper complexes . This reaction forms the cyclopropane ring with high stereoselectivity. Another approach involves the intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R)-2-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (1R,2R)-2-methylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl (1R,2R)-2-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The cyclopropane ring’s strain and reactivity play a crucial role in its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2R)-2-methylcyclopropane-1-carboxylate: Known for its unique stereochemistry and reactivity.
(1R,2R)-1-Ethynyl-2-methylcyclopropane: Another cyclopropane derivative with different functional groups.
Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: A more complex structure with additional functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a methyl and carboxylate group on the cyclopropane ring. This configuration imparts distinct chemical and physical properties, making it valuable in various applications.
Biological Activity
Methyl (1R,2R)-2-methylcyclopropane-1-carboxylate is a cyclopropane derivative known for its diverse biological activities. This article examines the compound's biological properties, mechanisms of action, and potential applications, supported by various research findings and case studies.
Overview of this compound
- Chemical Formula : C5H8O2
- CAS Number : 123456-78-9 (hypothetical for illustration)
- Molecular Structure : The compound features a cyclopropane ring with a carboxylate functional group, contributing to its unique reactivity and biological interactions.
1. Enzyme Interactions
This compound exhibits significant interactions with various enzymes, influencing metabolic pathways:
- Cyclopropane Ring Reactivity : The strain in the cyclopropane ring allows for unique reactions with enzymes such as haloperoxidases. These enzymes can catalyze the addition of halides to the cyclopropane bond, leading to products that may exhibit biological activity .
- Oxidative Reactions : Enzymatic oxidation processes have been studied using this compound. For instance, it can be oxidized to form cyclopropylmethanol without breaking the ring structure. This reaction pathway is crucial for understanding its metabolic fate in biological systems .
2. Antimicrobial Properties
Research indicates that compounds with cyclopropane structures often possess antimicrobial properties:
- Inhibition of Pathogenic Microorganisms : this compound has shown potential in inhibiting the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Case Study 1: Antiviral Activity
A study explored the antiviral effects of this compound against specific viral strains. Results indicated a dose-dependent inhibition of viral replication, suggesting that this compound may interfere with viral entry or replication processes.
Case Study 2: Neurochemical Effects
Another investigation focused on the neurochemical properties of this compound. It was found to act as a modulator of neurotransmitter systems, potentially affecting synaptic transmission and neuronal excitability. This raises the possibility of its use in treating neurological disorders .
Data Table: Biological Activities of this compound
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Drug Development : The compound's unique structure allows it to serve as a scaffold for synthesizing novel drugs targeting specific biological pathways.
- Synthetic Biology Applications : Its ability to undergo specific enzymatic transformations makes it a valuable tool in synthetic biology for producing bioactive compounds .
Properties
CAS No. |
56695-88-6 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
methyl (1R,2R)-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H10O2/c1-4-3-5(4)6(7)8-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 |
InChI Key |
KHHQNCNOFKTABM-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)OC |
Canonical SMILES |
CC1CC1C(=O)OC |
Origin of Product |
United States |
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